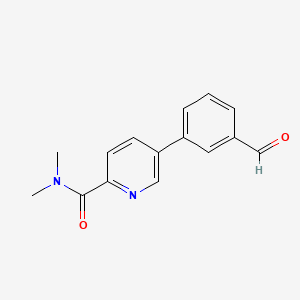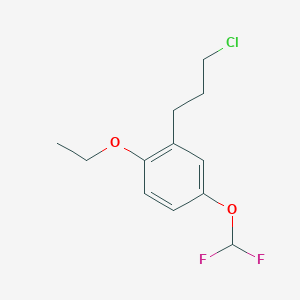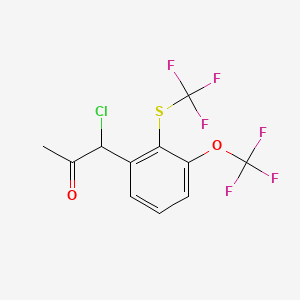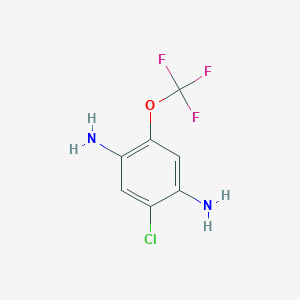
1-Chloro-2,5-diamino-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,5-diamino-4-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H6ClF3N2O It is characterized by the presence of a chlorine atom, two amino groups, and a trifluoromethoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2,5-diamino-4-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method is the nitration of 1-chloro-4-(trifluoromethoxy)benzene, followed by reduction to introduce the amino groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment to maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2,5-diamino-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Further reduction can modify the amino groups or the trifluoromethoxy group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .
Aplicaciones Científicas De Investigación
1-Chloro-2,5-diamino-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2,5-diamino-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, while the trifluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and lead to various physiological effects .
Comparación Con Compuestos Similares
1-Chloro-4-(trifluoromethoxy)benzene: Lacks the amino groups, leading to different reactivity and applications.
2,5-Diamino-4-(trifluoromethoxy)benzene: Lacks the chlorine atom, which affects its chemical behavior.
1-Chloro-2,5-diamino-4-methoxybenzene: Contains a methoxy group instead of a trifluoromethoxy group, resulting in different physical and chemical properties.
Uniqueness: The presence of both amino and trifluoromethoxy groups makes it a valuable intermediate in organic synthesis and a versatile compound in various research fields .
Propiedades
Fórmula molecular |
C7H6ClF3N2O |
|---|---|
Peso molecular |
226.58 g/mol |
Nombre IUPAC |
2-chloro-5-(trifluoromethoxy)benzene-1,4-diamine |
InChI |
InChI=1S/C7H6ClF3N2O/c8-3-1-5(13)6(2-4(3)12)14-7(9,10)11/h1-2H,12-13H2 |
Clave InChI |
VBBRASYBWVPFKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1OC(F)(F)F)N)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B14039407.png)
![Racemic-(3R,3aS,6aS)-5-(t-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B14039412.png)
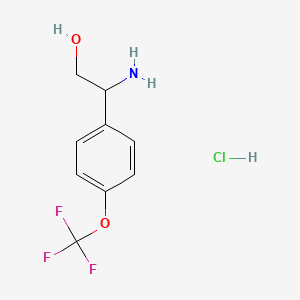
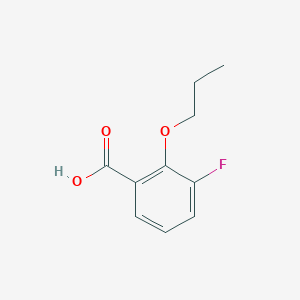
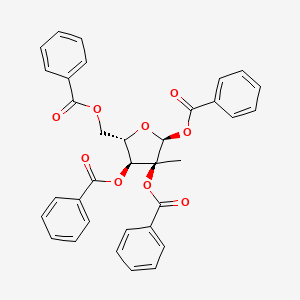
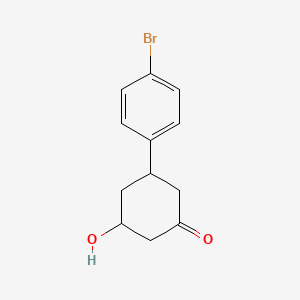
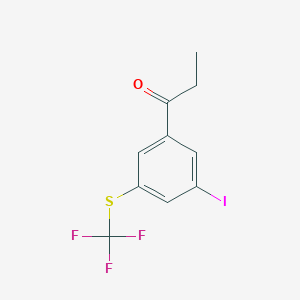
![Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14039441.png)
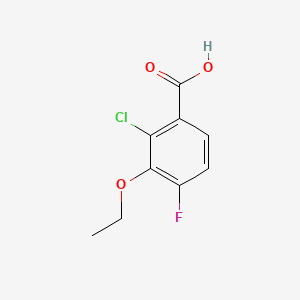
![1-(4-(6-Azaspiro[2.5]octan-6-YL)phenyl)propan-1-one](/img/structure/B14039460.png)

